1-Cyclopropyl-4-methylpiperidin-4-ol
Description
1-Cyclopropyl-4-methylpiperidin-4-ol is a piperidine derivative characterized by a cyclopropyl substituent at the 1-position and a methyl group at the 4-position of the piperidin-4-ol core. Piperidin-4-ol derivatives are widely explored in medicinal chemistry due to their versatility as building blocks for drug candidates, particularly in central nervous system (CNS) and receptor-targeted therapies.
Properties
IUPAC Name |
1-cyclopropyl-4-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(11)4-6-10(7-5-9)8-2-3-8/h8,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQKTOZRERVZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849219-99-3 | |
| Record name | 1-cyclopropyl-4-methylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Cyclopropyl-4-methylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process typically includes the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step. Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.
Chemical Reactions Analysis
1-Cyclopropyl-4-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperidines and their oxidized or reduced forms.
Scientific Research Applications
1-Cyclopropyl-4-methylpiperidin-4-ol has several scientific research applications:
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. Additionally, it may inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Similar Piperidin-4-ol Derivatives
The following table highlights structural differences between 1-Cyclopropyl-4-methylpiperidin-4-ol and analogous compounds from the provided evidence:
Key Observations :
- Cyclopropyl vs.
- Methyl vs. Aromatic/Electron-Withdrawing Groups : The methyl group at position 4 is less polar than the sulfonylphenyl () or trifluoromethylphenyl () groups, likely reducing solubility but increasing lipophilicity.
- Heterocyclic Variations : The oxadiazole in introduces nitrogen-rich electron-deficient regions, which may alter binding affinity in enzymatic targets compared to the target compound’s simpler substituents.
Physicochemical Properties and Pharmacokinetic Considerations
Predicted Properties :
- logP : Estimated logP ~1.5 (cyclopropyl and methyl groups), lower than sulfonylphenyl-containing analogs (logP ~2.5–3.5 for ) due to reduced polarity.
- Solubility : Lower aqueous solubility compared to sulfonyl or trifluoromethyl derivatives, which benefit from strong electron-withdrawing groups.
Metabolic Stability :
- The cyclopropyl group may resist oxidative metabolism better than propyl () or isopropyl () groups, as small rings are less prone to CYP450-mediated degradation.
Pharmacological and Therapeutic Implications
- Target Compound : The balance between lipophilicity (methyl) and rigidity (cyclopropyl) makes it a candidate for CNS targets where BBB penetration is critical.
- Sulfonylphenyl Derivatives () : Enhanced polarity may suit peripheral targets (e.g., kinase inhibitors) with extracellular action.
- Trifluoromethyl Analogs () : Increased metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors.
Biological Activity
1-Cyclopropyl-4-methylpiperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group at the 1-position and a hydroxyl group at the 4-position of the piperidine ring. Its molecular formula is CHNO. The unique structural features of this compound may enhance its interaction with various biological targets, particularly neurotransmitter receptors involved in mood regulation and anxiety responses.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the brain. It is hypothesized that this compound may:
- Modulate Neurotransmitter Receptors : Similar to other piperidine derivatives, it may interact with receptors such as serotonin and dopamine receptors, which are crucial in the treatment of anxiety and depression.
- Inhibit Enzymatic Activity : The compound might inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters in the synaptic cleft.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl group, hydroxyl group | Potential anti-anxiety effects |
| N-Ethyl-4-hydroxypiperidine | Ethyl group with hydroxyl group | Analgesic properties |
| 1-Ethylpiperidin-4-ol | Ethyl substituent without cyclopropane | Antidepressant effects |
This table illustrates how variations in structure can influence biological activity, suggesting that the cyclopropyl substitution may confer specific therapeutic advantages.
Research Findings and Case Studies
Recent studies have explored the potential therapeutic applications of this compound:
- Anti-Anxiety Effects : Preliminary research indicates that compounds with similar structures exhibit anxiolytic properties. For instance, studies have shown that modifications to piperidine derivatives can enhance their efficacy in reducing anxiety-like behaviors in animal models .
- Analgesic Properties : The compound's structural similarity to known analgesics suggests potential pain-relieving effects. Research on related piperidine derivatives has demonstrated their ability to modulate pain pathways effectively .
- CNS Penetration : Investigations into the pharmacokinetics of this compound reveal favorable CNS penetration characteristics, which are crucial for developing treatments targeting neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
